

3-Chloro-5-nitrobenzaldehyde physicochemical properties

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Compound of Interest

Compound Name: 3-Chloro-5-nitrobenzaldehyde

Cat. No.: B1357114

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An In-depth Technical Guide to **3-Chloro-5-nitrobenzaldehyde** for Advanced Research

This guide provides a comprehensive technical overview of **3-chloro-5-nitrobenzaldehyde** (CAS No. 22233-54-1), a key chemical intermediate for professionals in research, drug discovery, and development. We will delve into its core physicochemical properties, spectroscopic profile, synthetic utility, and safety protocols, grounding all information in established chemical principles.

Strategic Importance in Chemical Synthesis

3-Chloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal and materials chemistry. Its molecular architecture, featuring an electrophilic aldehyde group activated by two potent electron-withdrawing groups (a chloro and a nitro group), makes it a highly reactive and versatile building block.^{[1][2]} This heightened reactivity is pivotal for the construction of complex heterocyclic scaffolds, which form the core of numerous pharmaceutical agents.^[2] Understanding the nuanced properties of this molecule is, therefore, crucial for its effective application in multi-step organic synthesis.

Core Physicochemical Properties

The fundamental properties of **3-Chloro-5-nitrobenzaldehyde** are summarized below. These identifiers and characteristics are essential for laboratory handling, reaction setup, and regulatory compliance.

Chemical Identity & Structure

The structure of **3-Chloro-5-nitrobenzaldehyde** is defined by a benzene ring substituted at positions 1, 3, and 5 with an aldehyde, a chlorine atom, and a nitro group, respectively.

Caption: Structure of **3-Chloro-5-nitrobenzaldehyde**.

Tabulated Physicochemical Data

Property	Value	Reference(s)
CAS Number	22233-54-1	[1][3]
Molecular Formula	C ₇ H ₄ ClNO ₃	[1][3]
Molecular Weight	185.56 g/mol	[1][3]
Appearance	Yellow crystalline solid	[1]
Melting Point	Data not available. (For reference, isomer 2-chloro-5-nitrobenzaldehyde has a melting point of 75-77 °C)	N/A
Boiling Point	Data not available. (For reference, 3-nitrobenzaldehyde boils at 164 °C at 23 mmHg)	[4]
Solubility	Sparingly soluble in water. Soluble in common organic solvents.	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1]
InChI Key	KXGORBDLPVCCOJ-UHFFFAOYSA-N	[3]

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is fundamental to verifying the identity and purity of **3-Chloro-5-nitrobenzaldehyde**. While specific experimental spectra are not publicly cataloged, a detailed theoretical analysis based on established principles provides a reliable reference for researchers.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals in a deuterated solvent like CDCl_3 . The powerful electron-withdrawing effects of the nitro ($-\text{NO}_2$) and aldehyde ($-\text{CHO}$) groups, and the moderate effect of the chloro ($-\text{Cl}$) group, will shift all aromatic protons significantly downfield.

Predicted Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
Aldehyde-H (C1-H)	~10.1	Singlet (s)	N/A	The aldehydic proton is highly deshielded by the adjacent carbonyl group and is characteristically found far downfield.
Aromatic-H (H-2)	~8.7	Triplet (t)	~1.5 - 2.0 (meta)	Positioned between two strongly electron-withdrawing groups (aldehyde and chloro), this proton is expected to be the most deshielded of the aromatic protons. It will show small meta-coupling to H-4 and H-6.
Aromatic-H (H-4)	~8.4	Triplet (t)	~1.5 - 2.0 (meta)	Flanked by the chloro and nitro groups, this proton is also significantly deshielded and will show meta-coupling to H-2 and H-6.

Aromatic-H (H-6)	~8.3	Triplet (t)	~1.5 - 2.0 (meta)	Positioned between the aldehyde and nitro groups, this proton experiences strong deshielding and will show meta-coupling to H-2 and H-4.
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Rationale derived from analysis of similar compounds like 3-nitrobenzaldehyde.[5]

Predicted ^{13}C NMR Spectrum

The carbon spectrum will reflect the electronic environment of each carbon atom. The carbonyl carbon will be the most downfield signal.

Predicted Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
C=O (Aldehyde)	>185	The carbonyl carbon is extremely electron-deficient and characteristically appears far downfield.
C-NO ₂	~150	The carbon atom attached to the highly electron-withdrawing nitro group is significantly deshielded.
C-Cl	~136	The carbon bonded to chlorine is deshielded due to chlorine's inductive effect.
C-CHO	~135	The carbon to which the aldehyde is attached (ipso-carbon) is deshielded.
Aromatic CH	125-135	The remaining aromatic carbons will appear in this region, with their exact shifts influenced by the cumulative electronic effects of the three substituents.

Expected Infrared (IR) Spectroscopy Data

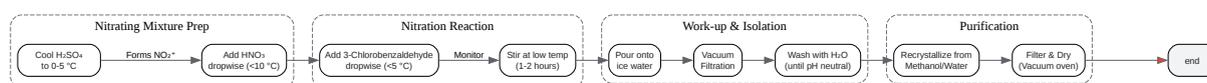
The IR spectrum provides a definitive fingerprint of the functional groups present. Key absorption bands are predicted below.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Characteristics	Reference(s)
Aldehyde (C=O)	Stretch	~1705 - 1720	Strong, sharp, and highly characteristic absorption for an aromatic aldehyde.	[6]
Aldehyde (C-H)	Stretch (Fermi Doublet)	~2720 and ~2820	Two distinct, weaker bands that are diagnostic for the aldehyde C-H bond.	[6]
Nitro (N-O)	Asymmetric Stretch	~1520 - 1560	Strong and intense absorption.	[6]
Nitro (N-O)	Symmetric Stretch	~1340 - 1360	Strong and intense absorption.	[6]
Aromatic (C=C)	Stretch	~1600, ~1475	Medium intensity bands characteristic of the benzene ring.	[6]
Aromatic (C-H)	Stretch	>3000	Weaker absorptions just above the 3000 cm ⁻¹ threshold.	[6]
C-Cl	Stretch	~700 - 800	A medium to strong band in the fingerprint region.	N/A

Synthesis and Purification Protocol

The synthesis of **3-chloro-5-nitrobenzaldehyde** is most logically achieved via the electrophilic nitration of 3-chlorobenzaldehyde. The directing effects of the substituents are key to the outcome. The chloro group is ortho-, para-directing, while the aldehyde is a meta-director. Their combined influence directs the incoming electrophile (the nitronium ion, NO_2^+) to the C-5 position, which is meta to the aldehyde and ortho to the chlorine.

Representative Synthesis Workflow



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Caption: General workflow for synthesis and purification.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for aromatic nitration and should be performed with all appropriate safety precautions.[7][8]

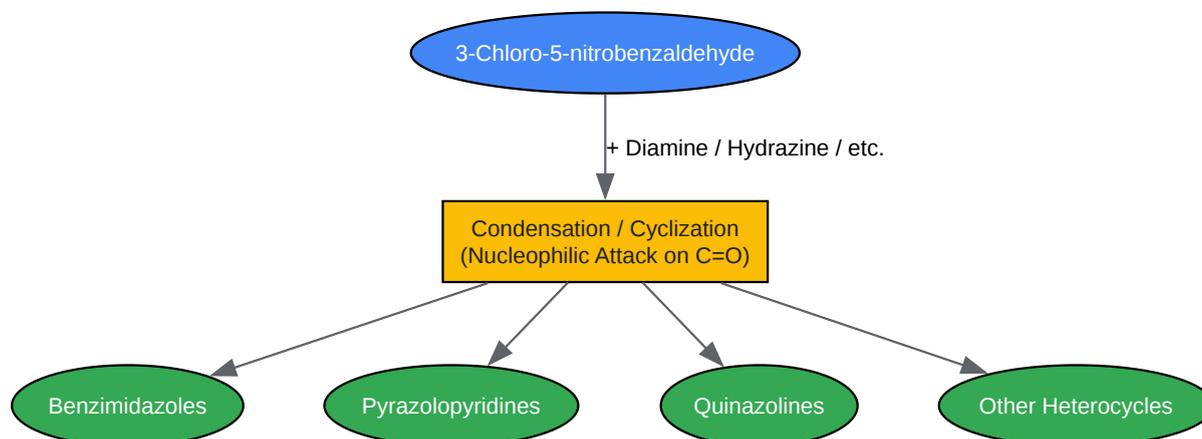
- **Preparation of Nitrating Mixture:** In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C . Slowly add 10 mL of concentrated nitric acid dropwise, ensuring the internal temperature does not exceed 10°C . The formation of the nitronium ion (NO_2^+) is highly exothermic and requires careful temperature control to prevent side reactions.
- **Substrate Addition:** Once the nitrating mixture is prepared and cooled to $0-5^\circ\text{C}$, add 14 g (0.1 mol) of 3-chlorobenzaldehyde dropwise over 30-45 minutes. Maintaining the temperature below 5°C is critical to maximize regioselectivity and yield.

- **Reaction:** Stir the mixture vigorously at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Isolation:** Carefully pour the reaction mixture onto 500 g of crushed ice with constant stirring. This quenches the reaction and precipitates the water-insoluble product.
- **Filtration and Washing:** Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove residual mineral acids.
- **Purification:** The primary method for purification is recrystallization. Suspend the crude solid in a minimal amount of hot methanol, adding water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[9]
- **Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum at 40-50°C to a constant weight.

Chemical Reactivity and Synthetic Utility

The reactivity of **3-chloro-5-nitrobenzaldehyde** is dominated by the electrophilic character of the aldehyde's carbonyl carbon. The strong electron-withdrawing nature of the meta-positioned nitro and chloro groups significantly enhances this electrophilicity, making the compound an excellent substrate for nucleophilic attack.[2]

This property is extensively exploited in the synthesis of heterocyclic compounds, which are scaffolds of paramount importance in drug discovery.[10]



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Caption: Role as a precursor in heterocyclic synthesis.

Key applications include:

- Benzimidazole Synthesis: Condensation with o-phenylenediamines to form benzimidazole derivatives, a core structure in proton pump inhibitors and anthelmintic drugs.[2]
- Pyrazolopyridine Synthesis: Used in multi-component reactions with aminopyrazoles to generate pyrazolopyridines, which are investigated as kinase inhibitors for cancer therapy.[2] [11]
- Dihydropyridine Synthesis: Acts as a key precursor in the Hantzsch dihydropyridine synthesis, leading to calcium channel blockers used to treat hypertension.[4]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. **3-Chloro-5-nitrobenzaldehyde** is a hazardous substance and must be handled with appropriate precautions.

- Hazard Identification: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

- Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1]
- Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.

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